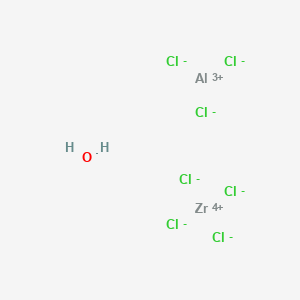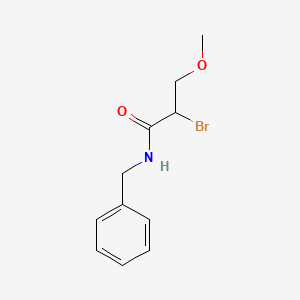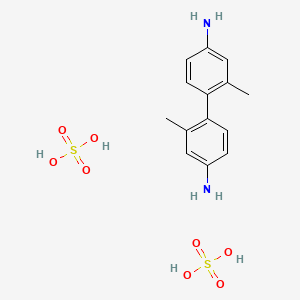
4,4'-Bi-m-toluidine dihydrogen bis(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) is a chemical compound with the molecular formula C14H20N2O8S2 and a molecular weight of 408.4472 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) typically involves the reaction of 4,4’-Bi-m-toluidine with sulfuric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) can be compared with other similar compounds, such as:
4,4’-Bi-o-toluidine sulphate: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.
4,4’-Bi-p-toluidine sulphate: Another similar compound with different positional isomers.
The uniqueness of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) lies in its specific chemical properties and applications, which may differ from those of its analogs .
Propiedades
Número CAS |
74753-17-6 |
|---|---|
Fórmula molecular |
C14H20N2O8S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-(4-amino-2-methylphenyl)-3-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |
Clave InChI |
OXOYDRFHMAIWLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


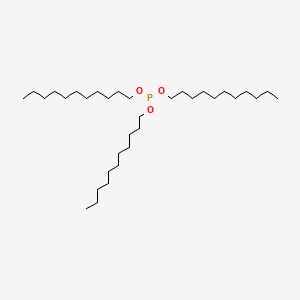


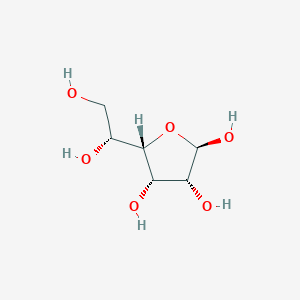

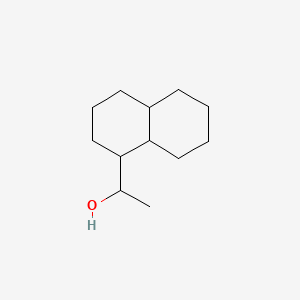
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)

